![molecular formula C18H25N7O B6446023 1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640979-15-1](/img/structure/B6446023.png)
1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
This compound is a novel compound of biological interest . It has been synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .
Synthesis Analysis
The synthesis of this compound involves the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the in situ reduction of Schiff’s base and further alkylation . The exact mechanisms of these reactions would depend on the specific conditions and reagents used.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : Researchers have explored derivatives of this compound as potential kinase inhibitors. These molecules can selectively block specific kinases involved in cellular signaling pathways, making them promising candidates for cancer therapy and other diseases .
- Antitumor Activity : Substituted derivatives have been evaluated for their cytotoxic activity against cancer cell lines. Their impact on cell viability and proliferation is a critical area of study .
- PI3Kα Inhibition : A specific derivative (6b) has demonstrated inhibitory effects against PI3Kα, a kinase implicated in cancer progression .
Chemical Biology and Enzyme Modulation
- Cathepsin Inhibitors : Researchers have investigated the use of this compound and its derivatives as selective inhibitors of cathepsins, proteolytic enzymes involved in various cellular processes .
- Anti-Tubercular Agents : Novel substituted derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Understanding their mechanism of action and efficacy is crucial for combating tuberculosis .
Future Directions
properties
IUPAC Name |
1-piperidin-1-yl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c26-18(24-6-2-1-3-7-24)14-22-9-11-23(12-10-22)16-13-17(20-15-19-16)25-8-4-5-21-25/h4-5,8,13,15H,1-3,6-7,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMOUWVNNORNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
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